molecular formula C8H7NO3 B3120034 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 258532-76-2

8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B3120034
CAS No.: 258532-76-2
M. Wt: 165.15 g/mol
InChI Key: VBDWCFSXXMYRCQ-UHFFFAOYSA-N
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Description

Significance of Benzoxazinone (B8607429) Scaffolds in Chemical Biology and Medicinal Chemistry

Benzoxazinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. hyphadiscovery.commdpi.com This versatility has made them a focal point for the development of new therapeutic agents.

The biological significance of the benzoxazinone framework is extensive, with derivatives demonstrating a broad spectrum of activities. These include:

Antimicrobial and Antifungal Activity : Certain benzoxazinone derivatives have shown efficacy against various bacterial and fungal strains. amanote.com

Anti-inflammatory and Analgesic Effects : Hybrids of benzoxazinone with known anti-inflammatory drugs have exhibited significant anti-inflammatory and pain-relieving properties. nih.govnih.gov

Anticancer Activity : Numerous studies have highlighted the potential of benzoxazinone derivatives as anticancer agents, showing inhibitory effects on various cancer cell lines. nih.govresearchgate.net They have been investigated as inhibitors of critical cancer-related enzymes like CDK9. nih.gov

Enzyme Inhibition : The scaffold is a key component in inhibitors for various enzymes, including human leukocyte elastase and serine proteases like α-chymotrypsin. amanote.comchemicalbook.com

Other Therapeutic Areas : Research has also explored their use as antidiabetic, antioxidant, anti-obesity, and antiplatelet agents. amanote.comnih.govnih.govresearchgate.net

Beyond medicine, benzoxazinones are important in agriculture, with some compounds showing potential as natural herbicides and insecticides. researchgate.net The chemical reactivity of the benzoxazinone core also makes it a valuable building block for the synthesis of other complex heterocyclic compounds.

Table 1: Selected Biological Activities of Benzoxazinone Derivatives

Biological Activity Examples of Investigated Uses
Anticancer Inhibition of various cancer cell lines (e.g., A549 lung cancer); CDK9 inhibition for hematologic malignancies. nih.govresearchgate.netnih.gov
Anti-inflammatory Inhibition of inflammatory pathways; hybrids with NSAIDs showing reduced gastric toxicity. nih.govnih.gov
Antimicrobial Activity against Gram-positive and Gram-negative bacteria. researchgate.netuaeu.ac.ae
Enzyme Inhibition Targeting enzymes such as α-chymotrypsin and serine proteases. amanote.comchemicalbook.com
Platelet Aggregation Inhibition of ADP-induced platelet aggregation. nih.govnih.govresearchgate.net
Agrochemical Phytotoxic activity for potential use as natural herbicides. researchgate.net

Historical Context of 2H-Benzo[b]nih.govijsr.netoxazin-3(4H)-one Research

Interest in the benzoxazinone chemical class was significantly spurred by the isolation of naturally occurring derivatives from plants, such as 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). These compounds play a role in plant defense mechanisms. nih.govresearchgate.net

The synthetic history of the parent compound, 2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one, has involved various chemical strategies. A common and straightforward method involves the reaction of 2-aminophenol (B121084) with chloroacetyl chloride. ijsr.net Other synthetic routes have been developed for efficiency and to create diverse derivatives, including methods starting from 2-nitrophenol (B165410) followed by a reductive cyclization, and the use of the Smiles rearrangement. ijsr.netnih.govresearchgate.net

Much of the research on the 2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one scaffold has been dedicated to synthesizing a wide array of derivatives and evaluating their potential therapeutic applications. This has led to the discovery of compounds with specific biological activities, including potent inhibitors of platelet aggregation and novel antibacterial agents. nih.govresearchgate.netuaeu.ac.ae More recently, derivatives have been designed as potential treatments for hematologic malignancies and neurodegenerative diseases by targeting specific enzymes and cellular pathways. nih.gov

Overview of 8-Hydroxy Substitution in Benzoxazinone Derivatives

The specific compound, 8-hydroxy-2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one, is a documented chemical entity with the assigned CAS Number 258532-76-2. However, detailed studies on its specific synthesis and biological properties are not extensively reported in peer-reviewed literature. The significance of the 8-hydroxy substitution can be inferred by examining the role of substitutions at this position on the benzoxazinone ring and the known functions of the hydroxyl group in similar bioactive molecules.

Research into substituted benzoxazinones has shown that the position of functional groups on the benzene (B151609) ring is critical for biological activity. For instance, studies on an 8-chloro-substituted benzoxazinone derivative demonstrated that substitution at the 8-position could lead to greater phytotoxic activity, highlighting the importance of this position for molecular interactions. researchgate.net

The hydroxyl group itself is a crucial functional group in drug discovery. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets like proteins and enzymes, often enhancing binding affinity and specificity. hyphadiscovery.com The position and number of hydroxyl groups can directly influence a molecule's antioxidant potential. mdpi.com

Furthermore, a valuable parallel can be drawn with the 8-hydroxyquinoline (B1678124) scaffold, which has been extensively studied. The 8-hydroxy group in this related heterocyclic system is critical for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govresearchgate.net This activity is often attributed to the group's ability to chelate metal ions, which are essential for the function of many enzymes, thereby disrupting pathological processes. nih.gov Given these established roles, the 8-hydroxy group on the 2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one scaffold is anticipated to significantly influence its electronic properties, solubility, and capacity for specific interactions with biological macromolecules, making it a compound of interest for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWCFSXXMYRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One and Its Analogues

Strategies for Benzoxazinone (B8607429) Core Formation

The construction of the foundational 2H-benzo[b] nih.govoxazin-3(4H)-one structure is paramount and can be achieved through several reliable synthetic routes. These methods are designed to efficiently form the fused heterocyclic system from readily available starting materials.

Cyclization Reactions involving o-Aminophenol Derivatives

A primary and widely utilized strategy for synthesizing the benzoxazinone core involves the direct cyclization of o-aminophenol derivatives. This approach typically involves a two-step sequence: N-acylation followed by intramolecular cyclization. The reaction of a substituted o-aminophenol with an acylating agent, such as chloroacetyl chloride or a 2-bromoalkanoate, forms an N-(2-hydroxyphenyl)acetamide intermediate. organic-chemistry.org

In a typical procedure, the o-aminophenol is treated with chloroacetyl chloride in the presence of a base like sodium bicarbonate or triethylammonium (B8662869) bromide (TEBA) in a suitable solvent such as chloroform. organic-chemistry.org The initial acylation of the amino group is followed by an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions, displaces the halide on the adjacent side chain to form the oxazine (B8389632) ring. organic-chemistry.org This intramolecular cyclization is often facilitated by heating. organic-chemistry.org The choice of base and solvent can be critical for optimizing the reaction yield. For instance, bases such as cesium carbonate have been found to be highly effective. organic-chemistry.org

Table 1: Cyclization of o-Aminophenol with Acylating Agents

Acylating AgentBaseSolventConditionsYieldReference
Chloroacetyl chlorideNaHCO₃, TEBAChloroform60 °C, 16 h78% organic-chemistry.org
2-BromoalkanoatesDBU[omim][BF₄] (Ionic Liquid)Not specified73-95% organic-chemistry.org

Smiles Rearrangement Pathways

The Smiles rearrangement offers an alternative and elegant pathway for the formation of the benzoxazinone ring. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. google.com In the context of benzoxazinone synthesis, a common approach begins with the synthesis of an N-substituted-2-phenoxyacetamide derivative.

For instance, a synthetic sequence can start with the O-alkylation of a phenol (B47542) with a haloacetamide. The resulting intermediate can then undergo an intramolecular rearrangement under basic conditions. The amide anion acts as a nucleophile, attacking the aromatic ring and displacing the ether oxygen to form the C-N bond, thus closing the ring. This pathway has been utilized in multi-step syntheses of various benzoxazinone derivatives. nih.govrsc.org The efficiency of the rearrangement is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can facilitate the nucleophilic substitution step. google.com

Reductive Cyclization Approaches

Reductive cyclization provides a powerful method for constructing the benzoxazinone core, particularly from nitro-aromatic precursors. This strategy combines a reduction step and a cyclization step into a single, often one-pot, procedure. A common starting material for this approach is a 2-(2-nitrophenoxy)acetate or a related derivative. organic-chemistry.org

The synthesis begins with the O-alkylation of a 2-nitrophenol (B165410) with an α-haloester, such as ethyl bromoacetate, to form an ethyl 2-(2-nitrophenoxy)acetate intermediate. organic-chemistry.org This nitro derivative is then subjected to reduction. A variety of reducing agents can be employed, with iron powder in acetic acid being a classic and effective choice. organic-chemistry.org The reduction of the nitro group to an amine is immediately followed by a spontaneous intramolecular cyclization (lactamization) of the newly formed amino group with the ester functionality, yielding the 2H-benzo[b] nih.govoxazin-3(4H)-one ring system. organic-chemistry.org This method is valued for its operational simplicity and the use of inexpensive reagents. organic-chemistry.org

Regioselective Introduction of the 8-Hydroxy Group

The synthesis of the specific isomer, 8-hydroxy-2H-benzo[b] nih.govoxazin-3(4H)-one, requires careful control of regiochemistry. The position of the hydroxyl group on the final benzoxazinone ring is dictated by the substitution pattern of the starting o-aminophenol precursor.

To achieve the 8-hydroxy substitution, the synthesis must commence with an o-aminophenol derivative that possesses a hydroxyl group at the C-3 position (relative to the amino group). The most direct precursor is 2-amino-3-hydroxyphenol. The cyclization of this specific starting material, for example, through reaction with chloroacetyl chloride under basic conditions as described in section 2.1.1, would proceed as follows: the amino group at C-2 is first acylated, and subsequent intramolecular cyclization occurs via the hydroxyl group at C-1. This locks the second hydroxyl group at the C-8 position of the resulting benzoxazinone ring. The regiochemical outcome is thus predetermined by the choice of the starting material, ensuring the unambiguous synthesis of the desired 8-hydroxy isomer.

Derivatization Strategies at Key Positions

To explore structure-activity relationships and generate analogues, derivatization of the 8-hydroxy-2H-benzo[b] nih.govoxazin-3(4H)-one scaffold is crucial. The nitrogen atom of the lactam is a key position for introducing structural diversity.

N-Alkylation and N-Arylation Approaches

The secondary amine within the benzoxazinone ring (at the N-4 position) is amenable to substitution, allowing for the introduction of various alkyl and aryl groups.

N-Alkylation is typically achieved by treating the parent benzoxazinone with an alkyl halide in the presence of a base. organic-chemistry.org Common conditions involve using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) with heating. organic-chemistry.org The base deprotonates the N-H of the lactam, generating a nucleophilic anion that subsequently displaces the halide from the alkylating agent in an SN2 reaction. This method allows for the synthesis of a wide range of N-alkylated benzoxazinones. organic-chemistry.org

Table 2: Representative N-Alkylation of Benzoxazinone

Alkylating AgentBaseSolventConditionsYieldReference
Generic Alkyl HalideK₂CO₃DMFHeating30-70% organic-chemistry.org

N-Arylation introduces an aryl group at the N-4 position and generally requires more specialized methods, such as transition metal-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of the N-H bond with an aryl halide. organic-chemistry.orgmdpi.com While traditional Ullmann conditions often require harsh conditions (high temperatures), modern protocols have been developed that use copper(I) catalysts, often with ligands, to facilitate the reaction under milder conditions. mdpi.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. rsc.orgmdpi.com It involves the reaction of the benzoxazinone with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). mdpi.com This methodology is known for its broad substrate scope and tolerance of various functional groups, making it highly suitable for the synthesis of complex N-aryl benzoxazinone derivatives. rsc.orgchemrxiv.org

Substitutions on the Benzene (B151609) Ring

The functionalization of the benzene ring is a key strategy for modulating the biological activity of benzoxazinone derivatives. The position of new substituents is dictated by the electronic properties of the groups already present on the aromatic ring. msu.edu In the context of the 8-hydroxy-2H-benzo[b] researchgate.netmdpi.comoxazin-3(4H)-one core, the hydroxyl (-OH) and the amide (-NH-C=O) moieties exert significant influence on the regioselectivity of electrophilic aromatic substitution reactions.

The hydroxyl group is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org It is an ortho, para-director, donating electron density to the aromatic ring primarily at positions 2, 4, and 6 relative to its own position. Conversely, the amide group is generally a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl, and it directs incoming electrophiles to the meta position. libretexts.orglibretexts.org The interplay of these directing effects determines the outcome of substitution reactions on the benzoxazinone core.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be introduced onto the benzene ring to create a diverse library of analogues. For instance, a general method for synthesizing 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents has been developed, highlighting the feasibility of incorporating such groups. nih.gov

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent TypeExample GroupsEffect on ReactivityDirecting Influence
Activating-OH, -OR, -NH2, -AlkylIncreases reaction rateOrtho, Para
Deactivating-NO2, -SO3H, -C=O, HalogensDecreases reaction rateMeta (Halogens are Ortho, Para)

This table summarizes the general principles governing how different functional groups attached to a benzene ring influence the position and rate of subsequent electrophilic substitution reactions. msu.edulibretexts.org

Modifications at the C-2 Position

The C-2 position of the benzoxazinone ring is a prime site for introducing structural diversity. This carbon atom is susceptible to nucleophilic attack, which can lead to ring-opening or substitution, providing a versatile handle for chemical modification. researchgate.net A variety of synthetic strategies have been developed to incorporate different functional groups at this position.

Researchers have successfully introduced a range of substituents, including alkyl and cyclohexyl units, at the C-2 position. mdpi.com Furthermore, elegant approaches have been devised for synthesizing C-2 alkenyl analogues, which were previously less accessible. mdpi.com For example, an Ag-catalyzed intermolecular [4+2]-cycloaddition strategy using isatoic anhydride (B1165640) and cyclopropenones has been reported to access 2-alkenyl benzoxazine-4-ones. mdpi.com Another notable method involves a copper-catalyzed denitrogenative reaction of triazolobenzoxazinones with thiols, which affords 2-(thiomethyl)benzoxazinones in moderate to good yields. mdpi.comresearchgate.net The chemistry of sulfur analogues, such as 1,4-benzothiazinones, also provides insight into C-2 modifications, where various aliphatic groups have been successfully introduced. mdpi.com

Table 2: Selected Methods for C-2 Position Modification of Benzoxazinones

C-2 SubstituentMethodKey Reagents/CatalystsReference
AlkenylAg-catalyzed [4+2]-cycloadditionIsatoic anhydride, cyclopropenones, Ag-catalyst mdpi.com
ThiomethylCu-catalyzed denitrogenative reactionTriazolobenzoxazinones, thiols, Cu-catalyst mdpi.comresearchgate.net
Alkyl/ArylVariousN-(o-bromoaryl)amides, paraformaldehyde, Pd-catalyst organic-chemistry.org

Catalytic Methods in Benzoxazinone Synthesis

Catalysis offers powerful tools for synthesizing complex molecules like benzoxazinones with high efficiency and selectivity. Transition metal catalysts, particularly those based on copper and palladium, have been extensively used, alongside modern techniques like microwave irradiation to accelerate reactions.

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and efficient methodology for constructing benzoxazinone scaffolds. proquest.com These methods often involve C-N and C-O bond-forming reactions, which are crucial for assembling the heterocyclic ring. A facile and efficient copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org

Domino and cascade reactions catalyzed by copper provide elegant pathways to functionalized benzoxazinones from simple starting materials. For instance, a domino, ligand-free aerobic reaction of arylmethanamines with 2-iodobenzoic acids catalyzed by copper has been disclosed. mdpi.com Another innovative approach is a one-pot copper-catalyzed decarboxylation cross-coupling cascade between o-bromobenzoic acids and proline or pipecolic acid to access fused dihydro-benzoxazinones. acs.org This highlights the power of copper catalysis in constructing complex, polycyclic systems in a single operation. researchgate.netacs.org

Table 3: Examples of Copper-Catalyzed Benzoxazinone Syntheses

Reaction TypeStarting MaterialsCatalyst SystemProduct TypeReference
Tandem Coupling/RearrangementN-(o-haloaryl)amidesCopper catalyst4H-3,1-benzoxazin-4-ones organic-chemistry.org
Domino ReactionArylmethanamines, 2-Iodobenzoic acidsCopper catalyst (ligand-free)Functionalized benzoxazin-4-ones mdpi.com
Decarboxylation Cascadeo-Bromobenzoic acids, ProlineCopper catalystFused dihydro-benzoxazinones acs.org
Denitrogenative ThiolationTriazolobenzoxazinones, ThiolsCopper catalyst2-(thiomethyl)benzoxazinones mdpi.comresearchgate.net

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatic reductions in reaction times, increased yields, and often, improved product purity. researchgate.nettandfonline.com The synthesis of benzoxazinones is no exception, with numerous reports highlighting the advantages of microwave irradiation over conventional heating. researchgate.netdoaj.orgfigshare.com

In one study, an efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides was developed using microwave technology under solvent-free conditions. researchgate.nettandfonline.comdoaj.org The results showed a significant reduction in reaction time from hours to minutes, with isolated yields ranging from 30–90%. researchgate.netdoaj.org Microwave irradiation can also play a critical role in driving reactions and providing access to products or regioisomers that are not obtainable through conventional heating. researchgate.nettandfonline.com For example, the acid-catalyzed reaction of anthranilic acids with ortho esters to form benzoxazin-4-ones has been successfully performed under microwave-assisted conditions. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazinediones

MethodReaction TimeConditionsYieldReference
Conventional Heating17 hoursReflux in THFModerate to Good tandfonline.com
Microwave IrradiationSeveral minutesSolvent-free30-90% researchgate.nettandfonline.comdoaj.org

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ingentaconnect.comresearchgate.net These principles are increasingly being applied to the synthesis of biologically active compounds like benzoxazinones. ingentaconnect.com

Key green strategies in benzoxazinone synthesis include:

Microwave-Assisted, Solvent-Free Reactions: As discussed previously, MAOS often allows for reactions to be conducted without a solvent, which significantly reduces waste and potential environmental contamination. This approach is considered efficient and eco-friendly. researchgate.nettandfonline.comfigshare.com

Use of Greener Solvents: When solvents are necessary, the focus shifts to environmentally benign options. Deep eutectic solvents (DESs) have been used as green and eco-friendly media for synthesizing quinazolinone derivatives from benzoxazinone intermediates. researchgate.netresearchgate.net DESs can act as both the solvent and the catalyst, simplifying the reaction setup. researchgate.netresearchgate.net

Mechanochemistry: Sustainable methodologies like mechanochemical ball-milling offer a solvent-free, highly efficient route to benzoxazine (B1645224) monomers. This technique can produce high yields in minimal time, making it a viable and scalable green alternative to traditional synthesis. rsc.org

These approaches represent a shift towards more sustainable synthetic practices, avoiding the use of hazardous reagents and minimizing the generation of harmful byproducts. ingentaconnect.com

Spectroscopic and Structural Elucidation of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For 8-hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton and carbon signals unambiguously.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 8-hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons would be crucial in determining their relative positions. Furthermore, a singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the oxazine (B8389632) ring would be expected, alongside signals for the hydroxyl (-OH) and amine (-NH) protons. The exact chemical shifts of the latter two can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for 8-Hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.7 - 7.0d~8.0
H-66.8 - 7.1t~8.0
H-76.6 - 6.9d~8.0
-CH₂- (Position 2)~4.6s-
-NH- (Position 4)8.0 - 10.0br s-
-OH (Position 8)9.0 - 11.0br s-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For 8-hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one, eight distinct signals would be expected. The carbonyl carbon of the lactam ring would resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical range of 110-150 ppm, with the carbon attached to the hydroxyl group and the carbons of the oxazine ring showing characteristic shifts.

Table 2: Predicted ¹³C NMR Data for 8-Hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Position 3)165 - 170
C-4a130 - 135
C-5115 - 120
C-6120 - 125
C-7110 - 115
C-8145 - 150
C-8a140 - 145
-CH₂- (Position 2)65 - 70

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly in the aromatic ring. The HSQC spectrum would correlate each proton signal to its directly attached carbon, while the HMBC spectrum would show longer-range correlations between protons and carbons, helping to piece together the complete molecular framework.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 8-hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one, confirming its composition of C₈H₇NO₃. The calculated exact mass would be compared to the experimentally observed mass to validate the molecular formula.

Table 3: Predicted HRMS Data for 8-Hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one

IonCalculated m/z
[M+H]⁺166.0499
[M+Na]⁺188.0318
[M-H]⁻164.0353

Note: M represents the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one would be expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.

The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching of the secondary amide and the O-H stretching of the phenolic group. A strong, sharp absorption peak around 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the lactam ring. Furthermore, C-O stretching vibrations for the ether linkage and the phenolic C-O would be observed in the fingerprint region, typically between 1200-1300 cm⁻¹.

Table 4: Predicted IR Absorption Bands for 8-Hydroxy-2H-benzo[b] uni.luhmdb.caoxazin-3(4H)-one

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400 (broad)
O-H Stretch (Phenol)3200 - 3400 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Lactam)1680 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ether & Phenol)1200 - 1300

Note: Predicted values are based on typical IR frequencies for the respective functional groups.

Investigation of in Vitro Biological Activities and Molecular Mechanisms

Anti-Platelet Aggregation Mechanisms

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of this process is a key strategy in the prevention of cardiovascular diseases. Derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have been identified as promising inhibitors of platelet aggregation.

Adenosine diphosphate (B83284) (ADP) is a key agonist that induces platelet activation and aggregation by binding to P2Y1 and P2Y12 receptors on the platelet surface. youtube.com Research has demonstrated that novel synthesized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives can effectively inhibit ADP-induced platelet aggregation. nih.govsigmaaldrich.com A study evaluating a series of these compounds (7a-g) reported their inhibitory concentration (IC₅₀) values, indicating their potency. nih.gov Compound 7a, in particular, showed the most significant effect within this series, although it was less potent than the control drugs, ticlopidine (B1205844) and aspirin. nih.govsigmaaldrich.com

The inhibitory activities of these compounds highlight their potential to interfere with the signaling cascade initiated by ADP, a central pathway in the formation of a platelet plug. youtube.com

Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one Derivatives

CompoundIC₅₀ (μmol/L)Reference
Compound 7a10.14 nih.gov
Compounds 7a-g (Range)10.14 - 18.83 nih.govsigmaaldrich.com
Ticlopidine (Control)3.18 nih.gov
Aspirin (Control)6.07 nih.gov

The final common pathway for platelet aggregation, regardless of the initial agonist, involves the activation of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. youtube.comclinpgx.org Upon activation, this receptor binds to fibrinogen, creating bridges between adjacent platelets. clinpgx.org Research into 1,4-benzoxazine-3(4H)-one derivatives has explored their interaction with this critical receptor.

Molecular docking studies have been employed to investigate the interaction between these compounds and the GP IIb/IIIa receptor. nih.gov The results from these computational analyses suggest that certain derivatives can dock into the active site of the GP IIb/IIIa receptor. nih.gov This interaction indicates a mechanism of action that involves blocking the final step of platelet aggregation, which would inhibit aggregation induced by various agonists. nih.govlitfl.com By targeting the GP IIb/IIIa receptor, these compounds can potentially prevent the formation of fibrinogen bridges, a crucial step in thrombus formation. clinpgx.org

Antimicrobial Research Perspectives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. Derivatives of the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold have been synthesized and evaluated for their in vitro antimicrobial activities. nih.govresearchgate.net

Several studies have investigated the efficacy of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives against Gram-positive bacteria. A series of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus. researchgate.net

Further research into triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones also demonstrated activity against S. aureus. nih.gov To understand the mechanism, molecular docking studies were performed, which explored the binding interactions between these compounds and the dehydrosqualene synthase active site of Staphylococcus aureus (CrtM). nih.govresearchgate.net These studies revealed strong H-bond interactions and high binding energies, suggesting a potential molecular target for their antibacterial action. nih.gov

In Vitro Activity against Gram-Positive Bacteria

Bacterial StrainCompound TypeObserved Activity/TargetReference
Staphylococcus aureus4-hydroxy-2H-1,4-benzoxazin-3(4H)-onesAntimicrobial activity demonstrated researchgate.net
Staphylococcus aureusTriazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-onesPromising antimicrobial leads identified (compounds 9c, 9d, 9e) nih.gov
Staphylococcus aureus (CrtM)1,2,3-triazol-4-yl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-oneMolecular docking showed high binding energies and H-bond interactions with dehydrosqualene synthase nih.govresearchgate.net

The antibacterial spectrum of these compounds has also been assessed against Gram-negative bacteria. The same study that tested against S. aureus also evaluated the 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones against Escherichia coli. researchgate.net Another study involving benzimidazole–thiazinone derivatives showed that one compound exhibited potent inhibition against Pseudomonas aeruginosa and Escherichia coli. mdpi.com These findings indicate that the benzoxazinone (B8607429) scaffold can be modified to yield derivatives with broad-spectrum antibacterial potential.

In addition to antibacterial properties, derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have been extensively studied for their antifungal activity. Various synthesized series have shown efficacy against a range of fungal pathogens, from human opportunistic pathogens to phytopathogenic fungi.

Studies have reported the activity of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones and triazole-functionalized derivatives against Candida albicans, a common human fungal pathogen. nih.govresearchgate.net Furthermore, the antifungal potential against plant pathogenic fungi has been a significant area of research. Derivatives have been screened against species such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Botrytis cinerea, and Fusarium species, with some compounds showing moderate to good activity. nih.govnih.govfrontiersin.org

In Vitro Antifungal Activity of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one Derivatives

Fungal StrainCompound TypeObserved ActivityReference
Candida albicans4-hydroxy-2H-1,4-benzoxazin-3(4H)-onesCompounds 9 and 10 exhibited the best activity. researchgate.net
Candida albicansTriazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-onesCompounds 72a and 72b were found to be most potent. researchgate.net
Gibberella zeae1,4-benzoxazin-3-one derivatives with acylhydrazone moietyModerate to good activity observed. nih.govfrontiersin.org
Pellicularia sasakii1,4-benzoxazin-3-one derivatives with acylhydrazone moietyModerate to good activity observed. nih.govfrontiersin.org
Phytophthora infestans1,4-benzoxazin-3-one derivatives with acylhydrazone moietyModerate to good activity observed. nih.govfrontiersin.org
Botrytis cinerea2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesModerate to good activity at 200 mg L⁻¹. nih.gov
Fusarium culmorum2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesComplete inhibition by some derivatives at 100-200 mg L⁻¹. nih.gov

Mechanistic Studies of Antimicrobial Action (e.g., Glucosamine-6-phosphate Synthase Inhibition)

While various derivatives of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one have been investigated for their antimicrobial properties, specific mechanistic studies on 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, particularly concerning its potential inhibition of glucosamine-6-phosphate synthase, are not extensively detailed in the currently available scientific literature. Glucosamine-6-phosphate synthase is a recognized target for antimicrobial agents; however, direct evidence linking the 8-hydroxy substituted benzoxazinone to the inhibition of this enzyme has not been established.

Research on related benzoxazinone structures suggests that their antimicrobial effects could be attributed to different mechanisms. For instance, some studies have explored the functionalization of the 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold with triazoles, which resulted in derivatives with notable antimicrobial activity. Molecular docking studies of these triazole-functionalized derivatives suggested that their mechanism of action might involve the inhibition of other crucial bacterial enzymes, such as dehydrosqualene synthase in Staphylococcus aureus. nih.gov This highlights the potential for diverse antimicrobial mechanisms within the broader benzoxazinone class, though specific data for the 8-hydroxy variant remains to be elucidated.

Anti-Proliferative and Anticancer Cell Line Studies

The anti-proliferative potential of the 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold has been a subject of investigation, with various derivatives showing activity against several cancer cell lines.

Derivatives of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked to 1,2,3-triazoles have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). nih.gov While specific data for the parent 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one is not provided in these studies, the results for its derivatives offer insight into the potential of this chemical class. For instance, certain triazole derivatives exhibited inhibitory effects against MCF-7 cells. nih.gov Similarly, other research on different benzoxazinone derivatives has shown inhibitory effects against HeLa cells. nih.gov

Comprehensive screening of 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one against SW620 (colon adenocarcinoma) and PC-3 (prostate cancer) cell lines is not prominently featured in the reviewed literature. The table below summarizes the reported activities of some 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives.

Compound DerivativeCancer Cell LineActivity (IC50/GI50)Reference
1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybridHeLa- nih.gov
2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked to 1,2,3-triazolesMCF-7- nih.gov
PI3K/mTOR inhibitor based on 1,4-benzoxazinoneHeLaIC50: 1.35 μM nih.gov

Note: The data presented is for derivatives of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one and not the specific 8-hydroxy variant.

Studies on the anticancer mechanisms of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives suggest that their anti-proliferative effects may be mediated through the induction of apoptosis and cell cycle arrest. For example, certain 6-cinnamoyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives were found to suppress lung cancer cell growth by inducing autophagy and cell cycle arrest. nih.gov

Furthermore, investigations into 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives linked with 1,2,3-triazoles have shown that these compounds can induce significant apoptosis, as confirmed by flow cytometry. nih.gov These studies also indicated an elevation in reactive oxygen species (ROS) levels, which is a known contributor to the apoptotic process. Western blot analysis further suggested that these derivatives could induce DNA damage and autophagy, pointing to a multi-faceted mechanism of action. nih.gov The planar structure of the 1,2,3-triazole moiety in these derivatives is thought to facilitate intercalation into tumor cell DNA, leading to DNA damage and subsequent cell death. nih.gov

Adrenergic Receptor Agonism Studies (e.g., β2-Adrenoceptor)

While direct studies on 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one as a β2-adrenoceptor agonist are limited, research on its isomers, particularly 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one, provides valuable insights into the potential of this scaffold in targeting adrenergic receptors.

Novel β2-agonists featuring a 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one moiety as the head group have been developed and characterized. nih.gov Systematic chemical modifications of the phenethylamine (B48288) residue attached to this scaffold led to the discovery of potent and selective full agonists of the β2-adrenoceptor. nih.gov One such compound demonstrated high β1/β2-selectivity. nih.gov

The development of these β2-agonists has been guided by structure-based design principles. Molecular modeling studies have been employed to understand the interaction between the ligands and the β2-receptor. nih.gov For instance, the high selectivity of a particular compound was attributed to a putative interaction between its carboxylic acid group and a lysine (B10760008) residue (K305) within the β2-receptor. nih.gov This highlights the importance of specific structural features and substituent positioning on the benzoxazinone scaffold for achieving potent and selective β2-adrenoceptor agonism. The design of these agonists often involves modifying the nitrogen appendage with moieties that are known to confer long-acting β2 agonist activity. researchgate.net

Antioxidant Activity Evaluation

Derivatives of the 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one nucleus have demonstrated notable potential as antioxidant agents. researchgate.netekb.egfrontiersin.org The evaluation of this activity is crucial as oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous disease processes. mdpi.commdpi.com

A common and reliable method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on a series of C-3 tethered 2-oxo-benzo nih.govmpu.edu.mooxazines revealed promising antioxidant activities. frontiersin.orgnih.gov The IC₅₀ values for some of these derivatives were found to be in the micromolar range, with certain compounds exhibiting potency comparable to the standard antioxidant, ascorbic acid. frontiersin.orgnih.gov For instance, compounds featuring electron-withdrawing groups showed enhanced antioxidant activity. frontiersin.orgnih.gov One of the most active compounds in a particular study, (Z)-3-(2-(4-nitrophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b] nih.govmpu.edu.mooxazin-2-one, demonstrated an IC₅₀ value of 4.74 ± 0.08 µg/mL, which was comparable to ascorbic acid's IC₅₀ of 4.57 µg/mL. frontiersin.orgnih.gov

DPPH Radical Scavenging Activity of Selected 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one Derivatives

CompoundIC₅₀ (µg/mL)Reference
Ascorbic Acid (Standard)4.57 frontiersin.orgnih.gov
Compound 20t ((Z)-3-(2-(4-nitrophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b] nih.govmpu.edu.mooxazin-2-one)4.74 ± 0.08 frontiersin.orgnih.gov
Compound 20b6.89 ± 0.07 frontiersin.orgnih.gov

Beyond direct radical scavenging, derivatives of 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one can modulate cellular signaling pathways involved in oxidative stress. Research into the anti-inflammatory mechanisms of these derivatives in microglial cells has implicated the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Treatment with these compounds led to a significant increase in Nrf2 protein levels, which in turn activates the downstream antioxidant enzyme HO-1. nih.gov This activation helps to reduce the production of ROS induced by lipopolysaccharide (LPS), thereby mitigating oxidative stress and inflammation in microglia. nih.gov

Conversely, in the context of anticancer activity, certain 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were found to elevate intracellular ROS levels in human cancer cell lines. mpu.edu.mo This increase in ROS can contribute to DNA damage and induce apoptosis (programmed cell death), highlighting a different mechanistic role for these compounds depending on the cellular context. mpu.edu.mo

Enzyme Inhibitory Investigations (Beyond Antimicrobial Targets)

The versatile scaffold of 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one has been utilized to design inhibitors for various enzymes and receptors involved in critical biological pathways, extending well beyond antimicrobial targets.

Thrombin is a key serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. A study focused on creating dual-function antithrombotic agents developed 3,4-dihydro-2H-1,4-benzoxazine derivatives that possess thrombin inhibitory activity. nih.gov By combining pharmacophores from known thrombin inhibitors, researchers synthesized compounds that displayed submicromolar inhibition constants (Kᵢ) for thrombin, indicating potent inhibition of this crucial coagulation enzyme. nih.gov

The glycoprotein IIb/IIIa (GP IIb/IIIa) receptor is found on the surface of platelets and is essential for platelet aggregation by binding to fibrinogen. nih.govwikipedia.org Inhibition of this receptor is a key strategy for preventing thrombosis. nih.govwikipedia.org The same study that identified thrombin inhibitors also engineered 3,4-dihydro-2H-1,4-benzoxazine derivatives to act as GP IIb/IIIa receptor antagonists. nih.gov These dual-action compounds achieved submicromolar IC₅₀ values for the inhibition of fibrinogen binding to the platelet GP IIb/IIIa receptor. nih.gov This demonstrates the potential of the benzoxazine (B1645224) scaffold in developing agents that can simultaneously target both enzymatic coagulation and platelet aggregation pathways. nih.gov Further research has also led to the synthesis of novel 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one derivatives that inhibit ADP-induced platelet aggregation with IC₅₀ values in the 10.14-18.83 µmol/L range. nih.govsigmaaldrich.com

The therapeutic potential of this chemical class has been explored through the targeting of other significant enzyme and receptor systems.

Acetylcholinesterase (AChE) Inhibition: Certain derivatives have been designed as non-competitive inhibitors of human acetylcholinesterase (hAChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov This suggests potential applications in neurodegenerative diseases like Alzheimer's disease. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a transcriptional regulator considered a therapeutic target in hematologic cancers. A novel series of 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one derivatives were discovered to be potent and selective CDK9 inhibitors, leading to apoptosis in cancer cell lines and demonstrating significant antitumor efficacy in vivo. nih.gov

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is vital for cancer cell growth and survival. A class of 4-phenyl-2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one derivatives were developed as potent dual inhibitors of PI3K and mTOR, with one compound showing an IC₅₀ of 0.63 nM against PI3Kα and significant efficacy in tumor xenograft models. drugbank.com

Dopamine (B1211576) and Serotonin (B10506) Receptor Activity: Research has also produced derivatives that act as potent dopamine D2 receptor antagonists and show high activity in inhibiting serotonin reuptake, indicating potential for treating psychiatric disorders such as depression. nih.gov

Computational and Theoretical Studies of 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One

Molecular Docking Simulations for Biological Target Identification and Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the 2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one scaffold, docking has been instrumental in identifying potential biological targets and clarifying ligand-receptor interactions at a molecular level.

Researchers have employed docking simulations to explore the binding of benzoxazinone (B8607429) derivatives to a variety of enzymes and receptors. For instance, studies on derivatives designed as platelet aggregation inhibitors have used molecular docking to investigate their interaction with the Glycoprotein (B1211001) IIb/IIIa receptor. nih.gov These simulations revealed that the benzoxazinone core can fit snugly within the receptor's binding site, forming key interactions that explain its biological activity. nih.gov Similarly, the sulfur analogue of the benzoxazinone core, 2H-benzo[b] nih.govijsr.netthiazin-3(4H)-one, has been docked into the active site of acetylcholinesterase (AChE) to elucidate its inhibitory mechanism. mdpi.com These studies often highlight specific interactions, such as hydrogen bonds and π–π stacking, between the ligand and crucial amino acid residues in the target protein. mdpi.com

The insights gained from these docking studies are fundamental for structure-activity relationship (SAR) analysis, helping to explain why certain chemical modifications to the benzoxazinone ring enhance or diminish biological activity. nih.gov

Table 1: Examples of Molecular Docking Studies on the Benzoxazinone Scaffold

Target ProteinKey Interacting ResiduesType of InteractionReference
Acetylcholinesterase (AChE)Trp286, Ser293, Phe295, Tyr337π–π stacking, Hydrogen bonds mdpi.com
Glycoprotein IIb/IIIa ReceptorNot specified in abstractShape complementarity nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding stability and conformational changes that are not captured by the static picture of docking. For novel benzoxazinone derivatives, MD simulations serve to validate the docking poses and to refine the understanding of the binding interactions. A stable trajectory in an MD simulation, indicated by a low root-mean-square deviation (RMSD) of the ligand and protein backbone, suggests that the docked conformation is likely to be a stable and relevant binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule, which govern its reactivity and interactions.

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, is fundamental to its chemical behavior. For compounds in the broader oxazine (B8389632) class, DFT methods have been used to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other calculated properties, such as the molecular electrostatic potential (MEP) map, help to visualize the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding.

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. The 2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one structure possesses a degree of flexibility. Computational methods can be used to explore the molecule's conformational landscape by rotating its single bonds to identify different low-energy conformations (conformers). By calculating the relative energies of these conformers, researchers can determine the most stable and likely shapes the molecule will adopt in solution. This information is vital for ensuring that the conformation used in docking studies is energetically favorable and thus biologically relevant.

Molecular Modeling for Rational Design of Benzoxazinone Analogues

The 2H-benzo[b] nih.govijsr.netoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ijsr.net Molecular modeling plays a pivotal role in the rational design of new analogues based on this core structure. nih.gov By combining the insights from molecular docking, SAR studies, and quantum chemical calculations, chemists can make informed decisions about how to modify the parent molecule to improve its properties.

For example, if docking studies reveal a spare hydrophobic pocket in the target's binding site, medicinal chemists can design analogues with additional hydrophobic groups to fill this pocket, potentially increasing binding affinity. If a particular derivative shows toxicity, modeling can help identify the structural features responsible, which can then be modified or removed in the next generation of compounds. This iterative cycle of design, synthesis, and testing, guided by computational modeling, accelerates the drug discovery process and increases the likelihood of developing potent and selective therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues for 8 Hydroxy 2h Benzo B 1 2 Oxazin 3 4h One Research

Development of Novel and Efficient Synthetic Routes

The exploration of any compound's therapeutic potential is contingent upon the availability of efficient and scalable synthetic methodologies. While general methods for the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives are established, often involving the reaction of 2-aminophenols with α-halo-acetyl halides or related reagents, specific and optimized routes for the 8-hydroxy variant are not extensively documented. ijsr.netnih.gov

Future synthetic research should focus on:

Green Chemistry Approaches: Developing environmentally benign syntheses that minimize the use of hazardous reagents and solvents. This could involve exploring microwave-assisted organic synthesis (MAOS) or flow chemistry techniques to reduce reaction times and improve yields.

Catalyst Optimization: Investigating novel catalysts, such as metal-based or organocatalysts, to enhance the efficiency and selectivity of the cyclization step in the formation of the benzoxazinone (B8607429) ring.

Starting Material Accessibility: Devising synthetic pathways that utilize readily available and cost-effective starting materials to ensure the economic viability of large-scale production.

Derivatization Strategies: Establishing robust protocols for the selective functionalization of the 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold. This will be crucial for generating a library of analogues for structure-activity relationship (SAR) studies. A potential starting point could be the adaptation of synthetic routes used for isomeric compounds like 6-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one. chemicalbook.com

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Optimization of reaction conditions (temperature, time, power) for the specific 8-hydroxy substrate.
Flow Chemistry Scalability, improved safety, precise control over reaction parameters.Development of a continuous flow process for the key cyclization step.
Novel Catalysis Higher efficiency, improved selectivity, milder reaction conditions.Screening of a diverse range of catalysts to identify the most effective for the formation of the 8-hydroxybenzoxazinone core.

Exploration of Undiscovered Biological Targets and Pathways

The known biological activities of the broader benzoxazinone class provide a logical starting point for investigating the therapeutic potential of the 8-hydroxy derivative. Derivatives of the 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold have shown activity as inhibitors of platelet aggregation, anticancer agents, and α-chymotrypsin inhibitors. nih.govnih.govnih.gov However, the specific biological targets and pathways modulated by the 8-hydroxy variant are yet to be discovered.

Future research in this area should include:

Phenotypic Screening: Employing high-throughput screening (HTS) assays across a diverse range of cell lines and disease models to identify novel biological activities.

Target Deconvolution: For any identified bioactive "hits" from phenotypic screens, utilizing chemoproteomics and other target identification methods to elucidate the specific molecular targets.

In Silico Target Prediction: Using computational approaches, such as molecular docking and pharmacophore modeling, to predict potential biological targets based on the compound's structure. rdd.edu.iq Bayesian models trained on large chemogenomics databases can also be employed to predict the most likely protein targets. nih.gov

Pathway Analysis: Once potential targets are identified, conducting detailed biological studies to understand how the compound modulates relevant signaling pathways.

A table of potential, unexplored biological targets for 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one is provided below, based on the activities of related compounds:

Potential Target ClassRationale for InvestigationPotential Therapeutic Area
Kinases Many heterocyclic compounds are kinase inhibitors.Cancer, Inflammatory Diseases
Proteases Benzoxazinones have shown protease inhibitory activity. nih.govCancer, Viral Infections
G-protein coupled receptors (GPCRs) A major class of drug targets for a wide range of diseases.Various
Ion Channels Important targets in neuroscience and cardiovascular disease.Neurological Disorders, Hypertension

Integration of Multi-Omics Data in Activity Profiling

To gain a comprehensive understanding of the biological effects of 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, an integrated multi-omics approach is essential. This involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to create a holistic picture of the compound's impact on a biological system. mdpi.commdpi.com

Future research should focus on:

Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression in response to treatment with the compound. This can provide insights into the cellular pathways that are affected.

Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.

Metabolomic Analysis: Utilizing techniques like NMR and mass spectrometry to profile changes in the cellular metabolome, which can reveal alterations in metabolic pathways.

Data Integration and Network Biology: Applying bioinformatics tools to integrate these different omics datasets and construct interaction networks to identify key nodes and pathways that are perturbed by the compound. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Future directions in this domain include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of novel derivatives of the 8-hydroxybenzoxazinone scaffold. biorxiv.org

De Novo Drug Design: Employing generative AI models to design novel molecules based on the 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one core with optimized properties.

Lead Optimization: Using AI-driven platforms to guide the iterative process of lead optimization, predicting key pharmacokinetic and toxicological properties to improve the drug-like characteristics of promising compounds. arxiv.orgazolifesciences.com

Collaborative Research Frameworks for Translational Chemical Biology

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort between academia and industry. researchgate.netresearchgate.net Establishing effective collaborative frameworks will be crucial for advancing the research on 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one.

Future efforts should concentrate on:

Academia-Industry Partnerships: Fostering collaborations where academic labs can contribute their expertise in basic research and target validation, while industry partners can provide resources for drug development, clinical trials, and commercialization. smw.chhubspotusercontent10.net

Open Innovation Models: Exploring open innovation platforms where data and research findings related to 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one can be shared to accelerate progress.

Translational Research Centers: Leveraging the resources and expertise of translational science centers to bridge the gap between basic discovery and clinical application. nih.govscilit.com These centers can provide crucial infrastructure and support for preclinical development.

By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of 8-hydroxy-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one and pave the way for the development of novel medicines.

Q & A

Q. What are the standard synthetic routes for 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, including condensation of 3-bromo-4-hydroxybenzaldehyde with anilines, followed by reduction, O-alkylation, and Smiles rearrangement. Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm structural integrity . Chloroacetyl chloride is often employed as a starting material to introduce the oxazine ring .

Q. How is thin-layer chromatography (TLC) used to monitor the synthesis of benzoxazinone derivatives?

TLC with mobile phases like cyclohexane:ethyl acetate (2:1) is critical for tracking reaction progress. Visualization under UV light (254 nm) helps identify spots corresponding to intermediates and final products, ensuring purity before proceeding to subsequent steps .

Q. What spectroscopic methods are essential for confirming the structure of this compound derivatives?

1H^1H NMR is used to verify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, oxazine ring protons at δ 4.2–4.5 ppm). 13C^{13}C NMR confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons. HRMS provides exact mass data to validate molecular formulas .

Advanced Research Questions

Q. How can copper(I)-catalyzed one-pot reactions enhance regioselectivity in synthesizing benzoxazinone-linked hybrids?

Copper(I) catalysis enables regioselective coupling of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl) derivatives, forming isoxazole-benzoxazinone hybrids. Optimizing solvent (e.g., DMF), temperature (80–100°C), and catalyst loading (5–10 mol%) improves yield and selectivity .

Q. What strategies resolve contradictions in biological activity data for benzoxazinone derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from substituent positioning (e.g., electron-withdrawing groups at C7 enhance potency). Systematic SAR studies, combined with molecular docking (e.g., against Mycobacterium tuberculosis enzymes or cancer targets), clarify structure-activity relationships .

Q. How are Smiles rearrangement and microwave irradiation applied to optimize benzoxazinone synthesis?

Microwave-assisted Smiles rearrangement reduces reaction times (from hours to minutes) and improves yields (>90%) by enhancing reaction kinetics. Key parameters include microwave power (300–500 W) and solvent choice (e.g., ethanol or DMF) .

Q. What computational methods validate the neuroprotective potential of benzoxazinone-arylpiperazine hybrids?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess binding stability to serotonin/dopamine receptors. In vitro neuroprotection assays (e.g., SH-SY5Y cell models) corroborate computational findings .

Methodological Challenges and Solutions

Q. How can researchers address low yields in benzoxazinone alkylation reactions?

Low yields often result from steric hindrance at the oxazine nitrogen. Using NaH as a base in anhydrous DMF and alkylating agents with flexible chains (e.g., 4-chlorobutane) improves accessibility. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) enhances product recovery .

Q. What analytical approaches differentiate isomeric benzoxazinone derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., 1H^1H-13C^{13}C HSQC) distinguish isomers by resolving overlapping signals. For example, NOESY correlations identify spatial proximity of substituents in crowded regions .

Q. How do researchers optimize reaction conditions for nitro-to-amine reduction in benzoxazinone derivatives?

Catalytic hydrogenation (Pd/C, H2_2) in methanol at 50–60°C selectively reduces nitro groups to amines without affecting sensitive functionalities (e.g., halogens). Monitoring via TLC ensures completion, with yields >85% .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.